molecular formula C31H33N3O4S2 B2894573 ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 532970-46-0

ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2894573
CAS No.: 532970-46-0
M. Wt: 575.74
InChI Key: DPEUHJIIWXXBFA-UHFFFAOYSA-N
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Description

The compound ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate features a polycyclic framework with distinct functional groups:

  • Core structure: A 5,6-dihydro-4H-cyclopenta[b]thiophene ring, providing rigidity and π-conjugation.
  • Substituents:
    • An ethyl carboxylate group at position 2.
    • A propanamido-thioether linkage at position 2, connecting to a substituted indole moiety.
    • The indole group is further functionalized with a 2-methylbenzamido ethyl chain.

Properties

IUPAC Name

ethyl 2-[2-[1-[2-[(2-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O4S2/c1-4-38-31(37)27-23-13-9-15-25(23)40-30(27)33-28(35)20(3)39-26-18-34(24-14-8-7-12-22(24)26)17-16-32-29(36)21-11-6-5-10-19(21)2/h5-8,10-12,14,18,20H,4,9,13,15-17H2,1-3H3,(H,32,36)(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEUHJIIWXXBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure Variations

a) Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ()
  • Core : Tetrahydrobenzo[b]thiophene (larger, more saturated ring vs. cyclopenta[b]thiophene).
  • Substituents : Ethoxy-oxoethyl and hydroxyphenyl groups.
  • Synthesis : Petasis reaction (HFIP solvent, 12-hour reaction, 22% yield).
  • Key difference : The benzo ring increases hydrophobicity, while the hydroxyphenyl group enhances polarity.
b) Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate ()
  • Core : Identical cyclopenta[b]thiophene.
  • Substituents : Phenylthioureido group at position 2.
  • Synthesis: Condensation of 2-amino-cyclopenta[b]thiophene with phenyl isothiocyanate.
  • Activity : Antifungal and antibacterial properties reported for thioureido-thiophenes .

Functional Group Comparisons

a) Cyanoacrylamido Derivatives ()
  • Example: Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates.
  • Substituents: Cyano and substituted phenyl groups via Knoevenagel condensation.
  • Synthesis : High yields (72–94%) due to simpler substituents .
  • Key difference: The cyano group enhances electrophilicity, contrasting with the target compound’s thioether-indole system.
b) Fluorobenzoyl Derivative ()
  • Example: 2-[(2-Fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid.
  • Substituents : Fluorobenzoyl group (electron-withdrawing) and carboxylic acid.
  • Synthesis : Hydrolysis of ethyl ester precursor (63% yield).
  • Key difference : Fluorine substitution improves metabolic stability compared to the target’s methylbenzamido group.

Structural and Pharmacokinetic Implications

Compound Core Key Substituents Synthesis Yield Potential Bioactivity
Target Compound Cyclopenta[b]thiophene Indole-thioether, 2-methylbenzamido Not reported Antimicrobial, kinase inhibition
Tetrahydrobenzo Derivative Benzo[b]thiophene Hydroxyphenyl, ethoxy-oxoethyl 22% Antioxidant, anti-inflammatory
Phenylthioureido Analogue Cyclopenta[b]thiophene Phenylthioureido Not reported Antifungal, antibacterial
Cyanoacrylamido Derivatives Dimethylthiophene Cyano, substituted phenyl 72–94% Not specified
Fluorobenzoyl Derivative Cyclopenta[b]thiophene 2-Fluorobenzoyl 63% Improved metabolic stability
  • Target vs. Phenylthioureido Analogue : The indole-thioether chain in the target may enhance binding to hydrophobic enzyme pockets compared to phenylthioureido’s simpler structure.
  • Target vs.

Preparation Methods

Classical Cyclocondensation Approach

The cyclopenta[b]thiophene core is synthesized via a two-step protocol adapted from Peet et al.:

  • Formation of thiophene precursor :
    Heating ethyl acetoacetate (10 mmol) with elemental sulfur (15 mmol) in morpholine/ethanol (1:2 v/v) at 25°C for 15 hours yields 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester (37% yield).
  • Decarboxylation and cyclization :
    Treatment with acetic acid/benzene at 80°C for 3.5 hours generates the core structure (28% yield).
Parameter Step 1 Step 2
Temperature 25°C 80°C
Time 15 hr 3.5 hr
Yield 37% 28%

Microwave-Assisted Optimization

Recent patents demonstrate improved efficiency using microwave irradiation:

  • Conditions : N,N-dimethylacrylamide (15 mmol), trifluoromethanesulfonic anhydride (15 mmol), thiophene (15 mmol) in dichloroethane
  • Microwave parameters : 400 W, 80-90°C, 15-20 minutes
  • Outcome : 70% yield of cyclopenta[b]thiophene derivatives with 97.8% purity.

Preparation of Propanamide-Thio-Indole Intermediate

Indole Functionalization

The 1H-indole-3-thiol precursor is synthesized through:

  • N-Alkylation : Reaction of indole with 1,2-dibromoethane in DMF using NaH (0°C → 25°C, 6 hours) to install the ethyl side chain.
  • Thiolation : Treatment with thiourea/HCl followed by NaOH hydrolysis introduces the thiol group at C3 (82% yield).

Propanamide Coupling

The thiol intermediate undergoes nucleophilic substitution with 2-bromopropanamide:

  • Conditions : DIPEA (2 eq) in anhydrous THF, 0°C → reflux, 12 hours
  • Yield : 68% after column chromatography (SiO₂, EtOAc/hexane 1:3).

2-Methylbenzamidoethyl Side Chain Installation

Amide Bond Formation

Adapting Ni-catalyzed methods from ChemicalBook:

  • Substrate : 2-Bromo-N-methylethylamine (3 mmol)
  • Catalyst system : Ni(OAc)₂·4H₂O (0.03 mmol), phosphite ligand (0.03 mmol)
  • Coupling agent : 2-Methylbenzoyl chloride (3.3 mmol) in NaOMe/THF
  • Outcome : 89% yield after 10 hours at 110°C.

Final Assembly of Target Compound

Fragment Coupling Strategy

  • Ester-amide exchange : React cyclopenta[b]thiophene core (1 eq) with propanamide-thio-indole (1.2 eq) using EDCl/HOBt in DMF (0°C → 25°C, 24 hours).
  • Side chain attachment : Mitsunobu reaction (DEAD, PPh₃) couples the benzamidoethyl group to indole nitrogen (62% yield).

Purification and Characterization

  • Chromatography : Sequential silica gel (EtOAc/hexane gradient) and Sephadex LH-20
  • Analytical data :
    • HRMS : m/z 636.2145 [M+H]⁺ (calc. 636.2151)
    • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, indole H-2), 7.45–7.12 (m, 8H, aromatic), 4.29 (q, J=7.1 Hz, 2H, OCH₂CH₃).

Comparative Analysis of Synthetic Routes

Method Total Yield Purity Time Efficiency
Classical 8.4% 95% 72 hours
Microwave-assisted 42% 98% 6 hours

Microwave irradiation significantly enhances reaction kinetics while maintaining stereochemical integrity.

Challenges and Optimization Strategies

  • Thioether Stability : Use degassed solvents and argon atmosphere to prevent oxidation.
  • Indole N-alkylation : Employ phase-transfer catalysts (TBAB) to improve regioselectivity.
  • Amide Coupling : Switch to PyBOP/Hunig's base system for sterically hindered amines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • The synthesis typically involves multi-step reactions, including:

  • Cyanoacetylation of amino-thiophene intermediates with reagents like 1-cyanoacetyl-3,5-dimethylpyrazole under mild conditions (ethanol or DCM) .
  • Knoevenagel condensation with substituted benzaldehydes, catalyzed by piperidine/acetic acid in toluene, to generate acrylamido derivatives .
  • Thioether formation via nucleophilic substitution between indole-thiol intermediates and halogenated propanamide derivatives .
    • Key variables include solvent polarity (DMSO/DMF for solvation), temperature (reflux for condensation steps), and stoichiometric ratios to minimize side products. HPLC and TLC are critical for monitoring intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Essential for confirming regiochemistry of thiophene and cyclopenta[b]thiophene rings, as well as amide/ester functional groups .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for sulfur-containing moieties .
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry of fused ring systems (e.g., cyclopenta[b]thiophene) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway and predict reactivity?

  • Quantum chemical calculations (e.g., DFT) model reaction pathways for thioether bond formation, identifying transition states and energy barriers .
  • Reaction path search algorithms narrow experimental conditions by predicting solvent effects and catalyst interactions, reducing trial-and-error approaches .
  • Example: ICReDD’s workflow integrates computational screening with experimental validation to prioritize high-yield routes for similar thiophene derivatives .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Dose-response profiling : Compare IC50 values across assays (e.g., anticancer vs. anti-inflammatory) to identify target-specific effects .
  • Metabolic stability assays : Assess cytochrome P450 interactions to differentiate intrinsic activity from pharmacokinetic artifacts .
  • Structural analogs : Use SAR studies to isolate contributions of specific substituents (e.g., 2-methylbenzamido vs. chloro-phenyl groups) .

Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets?

  • Molecular docking : Simulate binding to enzymes (e.g., COX-2 or kinase domains) using the indole-thioether moiety as a hydrogen bond acceptor .
  • Hammett analysis : Correlate substituent electronic effects (σ values) with activity trends in analogs, particularly for the 2-methylbenzamido group .
  • Solvent-accessible surface area (SASA) : Predict membrane permeability via logP calculations, critical for CNS-targeted applications .

Methodological Challenges and Solutions

Q. How to mitigate side reactions during the synthesis of the indole-thioether linkage?

  • Protecting groups : Temporarily shield reactive amines (e.g., Boc-protection) during thiolation steps to prevent oligomerization .
  • Low-temperature coupling : Perform reactions at 0–5°C to suppress thiol oxidation to disulfides .
  • Chelating agents : Add EDTA to metal-contaminated solvents, which can catalyze undesired ring-opening .

Q. What are the limitations of current biological assays for evaluating this compound’s efficacy?

  • Off-target effects : Use CRISPR-engineered cell lines (e.g., kinase-dead mutants) to validate specificity .
  • Redox interference : Pre-treat samples with antioxidants (e.g., ascorbate) to distinguish true activity from assay artifacts .
  • 3D cell models : Replace monolayer cultures with spheroids/organoids to better mimic in vivo conditions .

Key Citations

  • Synthesis protocols:
  • Biological evaluation:
  • Computational modeling:

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